molecular formula C24H16N2O8 B5046384 2-(4-nitrophenyl)-2-oxoethyl 2-(4-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate

2-(4-nitrophenyl)-2-oxoethyl 2-(4-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate

Cat. No.: B5046384
M. Wt: 460.4 g/mol
InChI Key: IZVRVIKEKGUBOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a substituted isoindole-1,3-dione derivative featuring a 4-nitrophenyl group linked via a 2-oxoethyl ester to the nitrogen of the isoindole ring. The 5-position of the isoindole core is esterified with a carboxylate group, while the 2-position is substituted with a 4-methoxyphenyl moiety. Such structural motifs are common in pharmaceutical and materials chemistry due to their electronic and steric properties, which influence reactivity and biological activity .

Properties

IUPAC Name

[2-(4-nitrophenyl)-2-oxoethyl] 2-(4-methoxyphenyl)-1,3-dioxoisoindole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16N2O8/c1-33-18-9-7-16(8-10-18)25-22(28)19-11-4-15(12-20(19)23(25)29)24(30)34-13-21(27)14-2-5-17(6-3-14)26(31)32/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZVRVIKEKGUBOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)OCC(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16N2O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-nitrophenyl)-2-oxoethyl 2-(4-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate typically involves multiple steps. One common method includes the reaction of 4-nitrobenzaldehyde with ethyl acetoacetate in the presence of a base to form the corresponding nitrophenyl derivative. This intermediate is then reacted with 4-methoxyphenylhydrazine to form the final product through a series of condensation and cyclization reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-nitrophenyl)-2-oxoethyl 2-(4-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Electrophilic substitution reactions typically require a Lewis acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

2-(4-nitrophenyl)-2-oxoethyl 2-(4-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-nitrophenyl)-2-oxoethyl 2-(4-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical properties of the target compound and its analogs, inferred from the evidence:

Compound Substituents Molecular Weight (g/mol) Melting Point (°C) XLogP3 Topological Polar Surface Area (Ų) Key References
Target Compound : 2-(4-Nitrophenyl)-2-oxoethyl 2-(4-methoxyphenyl)-1,3-dioxoisoindole-5-carboxylate 4-Nitrophenyl (electron-withdrawing), 4-methoxyphenyl (electron-donating) ~435 (estimated) N/A ~2.8 ~90
Analog 1 : 2-(4-Methylphenyl)-2-oxoethyl 2-(2-methoxyethyl)-1,3-dioxoisoindole-5-carboxylate () 4-Methylphenyl (electron-donating), 2-methoxyethyl (polar) 381.4 N/A 2.4 90
Analog 2 : 2-(4-Bromophenyl)-2-oxoethyl 2-(4-amino-3-bromo-5-chlorophenyl)-1,3-dioxoisoindole-5-carboxylate () Halogenated aryl (Br, Cl), amino group 592.63 N/A >3.0 ~110
Analog 3 : 6-((4-Methoxyphenyl)amino)-2-((2-(4-nitrophenyl)-2-oxoethyl)thio)pyrimidin-4(3H)-one () 4-Nitrophenyl, 4-methoxyphenyl, thioether linkage 413.09 215.8–217.7 1.8 125
Analog 4 : [2-(2,3-Dihydroindol-1-yl)-2-oxoethyl] 2-(4-ethoxyphenyl)-1,3-dioxoisoindole-5-carboxylate () Ethoxyphenyl, dihydroindole 470.48 N/A 3.5 95

Key Observations:

Halogen substituents (e.g., Br, Cl in Analog 6) increase molecular weight and lipophilicity (higher XLogP3), likely reducing aqueous solubility .

Thermal Stability: Pyrimidinone analogs with nitro groups (e.g., Analog 3, ) exhibit melting points >215°C, suggesting that nitro-substituted derivatives may form more stable crystalline lattices than methoxy- or alkyl-substituted compounds .

Polarity and Solubility: The target compound’s estimated polar surface area (~90 Ų) aligns with Analog 1 and Analog 4, indicating moderate polarity. However, the nitro group may reduce solubility compared to methoxy or amino substituents .

Synthetic Complexity :

  • Compounds with thioether linkages (Analog 3) or dihydroindole moieties (Analog 4) require multi-step syntheses, whereas ester-linked derivatives (e.g., Target Compound) might be synthesized via direct acylation or condensation .

Research Findings and Trends

  • Crystallography : SHELX programs () are widely used for structural elucidation of such compounds, though the target’s complex substituents may pose challenges in refinement due to disorder or twinning .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.